BenchChemオンラインストアへようこそ!

methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9, PubChem CID is a synthetic small molecule belonging to the furo[3,2-b]pyridine carboxamide class. The compound features a 5-methylfuro[3,2-b]pyridine-2-carbonyl core linked via an amide bond to a methyl anthranilate ester, yielding a molecular formula of C₁₇H₁₄N₂O₄ and a molecular weight of 310.30 g/mol.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 941881-32-9
Cat. No. B2459832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate
CAS941881-32-9
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20)
InChIKeyVJOXKZIUQWHMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9): Core Chemical Identity and Research-Grade Procurement Profile


Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9, PubChem CID 16906977) is a synthetic small molecule belonging to the furo[3,2-b]pyridine carboxamide class [1]. The compound features a 5-methylfuro[3,2-b]pyridine-2-carbonyl core linked via an amide bond to a methyl anthranilate ester, yielding a molecular formula of C₁₇H₁₄N₂O₄ and a molecular weight of 310.30 g/mol [1]. The furo[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for highly selective kinase inhibition and modulation of the Hedgehog signaling pathway [2]. This specific derivative incorporates a 2-position benzoate ester–amide substitution pattern, distinguishing it structurally from the more commonly explored 4-substituted analogs within the furo[3,2-b]pyridine carboxamide patent landscape [3].

Why In-Class Furo[3,2-b]pyridine Carboxamides Cannot Be Interchanged with Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9): Positional Isomerism and Ester Identity Dictate Biological Fingerprint


Within the 5-methylfuro[3,2-b]pyridine-2-carboxamide family, subtle variations in the benzoate ester attachment point and ester alkyl group profoundly influence target engagement, selectivity, and physicochemical properties. The compound of interest bears the amide substituent at the ortho (2-) position of the benzoate methyl ester, whereas commercially prevalent analogs such as butyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941928-45-6), ethyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941969-43-3), and methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005-44-9) carry the substitution at the para (4-) position . This ortho versus para regiochemistry alters the spatial orientation of the ester carbonyl relative to the furopyridine plane, which in turn can modulate intramolecular hydrogen bonding propensity (the ortho-ester can engage the amide NH via a six-membered pseudo-ring), conformational flexibility, and the compound's ability to occupy kinase ATP-binding pockets [1]. Furthermore, the methyl ester offers a distinct hydrolytic stability and steric profile compared to the ethyl and butyl congeners. Generic substitution across this series without direct comparative bioactivity data risks selecting a compound with a different target selectivity profile, pharmacokinetic behavior, or cellular potency [1].

Quantitative Differentiation Evidence for Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9) vs. Closest Analogs


Ortho- vs. Para-Amido Substitution: Computed Physicochemical Divergence vs. 4-Positional Isomers

The target compound bears the amido-benzoate moiety at the ortho (2-) position of the phenyl ring. All closely related commercially cataloged analogs—including methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 942005-44-9), ethyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941969-43-3), and butyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941928-45-6)—bear the amide linkage at the para (4-) position . The ortho substitution is predicted to alter both the spatial trajectory of the ester group and the capacity for intramolecular hydrogen bonding between the amide NH and the ester carbonyl oxygen, a feature absent in the para-substituted congeners. This structural feature is expected to influence binding conformation within kinase ATP pockets [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Ester Alkyl Group Identity: Methyl vs. Ethyl vs. Butyl Hydrolytic Stability and Steric Bulk

The target compound contains a methyl ester (–COOCH₃), whereas three close analogs from the same furo[3,2-b]pyridine-2-amido family feature ethyl ester (CAS 941969-43-3), butyl ester (CAS 941928-45-6), or the identical methyl ester but with para-substitution (CAS 942005-44-9) . The methyl ester presents a smaller steric footprint (Taft Es = 0.00) compared to the ethyl (Es = –0.07) and n-butyl (Es = –0.39) esters, which can influence passive membrane permeability and fit within sterically constrained binding pockets [1]. Additionally, methyl esters generally hydrolyze more rapidly than ethyl or butyl esters under physiological esterase conditions, making the target compound potentially distinct in contexts where ester lability is a critical design parameter (e.g., intracellular esterase-mediated activation or plasma stability profiling) [1].

Prodrug Design Pharmacokinetics Chemical Stability

Furo[3,2-b]pyridine Scaffold Kinase Selectivity: Class-Level Differentiation from Thieno[3,2-b]pyridine and Pyrrolo[3,2-b]pyridine Bioisosteres

The furo[3,2-b]pyridine core has been experimentally demonstrated to yield highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) compared to thieno[3,2-b]pyridine and pyrrolo[3,2-b]pyridine bioisosteres [1]. In a head-to-head study, 3,5-disubstituted furo[3,2-b]pyridines displayed superior selectivity for CLK1 over DYRK1A (selectivity ratio >30-fold for lead compounds) relative to analogous thieno[3,2-b]pyridines, which showed broader off-target activity [1]. While the specific compound (CAS 941881-32-9) has not been individually profiled in this published selectivity panel, it shares the identical furo[3,2-b]pyridine pharmacophore that underpins this selectivity advantage. The oxygen atom in the furan ring (vs. sulfur in thieno or NH in pyrrolo) is critical for establishing the key hinge-binding hydrogen bond geometry with the kinase hinge region [1][2].

Kinase Selectivity Bioisosterism CLK/HIPK Inhibition

Computed Lipophilicity (XLogP3) and Hydrogen Bonding Capacity Differentiate Target from Heavier Ester Analogs

The target compound has a computed XLogP3-AA value of 3.3 and a hydrogen bond acceptor count of 5 (4 from carbonyl/ester oxygens and the furan oxygen, 1 from the pyridine nitrogen) with only 1 hydrogen bond donor (amide NH) [1]. In contrast, the butyl ester analog (CAS 941928-45-6, C₂₀H₂₀N₂O₄, MW 352.39 g/mol) is predicted to have a higher logP (>4.0) due to the extended alkyl chain, while the ethyl ester analog (CAS 941969-43-3, C₁₈H₁₆N₂O₄) occupies an intermediate lipophilicity space . The target compound's logP of 3.3 places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas the butyl ester's higher logP may predispose it to increased plasma protein binding and reduced aqueous solubility [1].

Drug-Likeness Lipinski Parameters Permeability Prediction

Rotatable Bond Count and Conformational Entropy: Target Compound Exhibits Lower Degrees of Freedom vs. Butyl Ester Analog

The target compound has 4 rotatable bonds (computed by Cactvs 3.4.8.18) [1]. The butyl ester analog (CAS 941928-45-6) possesses at least 7 rotatable bonds due to the n-butyl chain extension, while the ethyl ester analog (CAS 941969-43-3) has 5 rotatable bonds and the methyl 4-substituted isomer (CAS 942005-44-9) also has 4 but with a different spatial arrangement . Lower rotatable bond count is associated with reduced conformational entropy penalty upon protein binding, which can translate to improved binding affinity when the bioactive conformation is pre-organized [2]. The methyl ester's conformational restriction, combined with the ortho-substitution pattern that can lock the ester orientation via intramolecular H-bonding, may confer a entropic advantage in target engagement relative to the more flexible butyl ester analog [2].

Conformational Analysis Binding Entropy Lead Optimization

Optimal Research and Industrial Application Scenarios for Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate (CAS 941881-32-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Probe Development Targeting CLK/HIPK with Ortho-Ester Conformational Constraint

Based on the furo[3,2-b]pyridine scaffold's validated selectivity for CLK and HIPK kinases [1], this compound is best deployed as a starting scaffold for developing selective CLK or HIPK chemical probes. The ortho-substituted methyl ester offers a unique conformational profile (potential intramolecular H-bond locking the ester orientation) that differs from all para-substituted analogs. Medicinal chemistry teams should prioritize this compound when pursuing structure-based design requiring a rigidified amide–ester pharmacophore for kinase hinge binding. Co-crystallography efforts with CLK1 or HIPK2 are recommended to experimentally validate the predicted binding mode.

Fragment-Based Drug Discovery (FBDD) Requiring Low-MW, Favorable logP Starting Points

With a molecular weight of 310.30 g/mol and a computed XLogP3 of 3.3, this compound adheres to the Rule of Three for fragment-like properties [2]. It is quantitatively differentiated from the butyl ester analog (MW 352.39, predicted logP > 4.0) by its lower molecular weight and more favorable lipophilicity . FBDD campaigns targeting kinases or other ATP-binding proteins can use this compound as a core scaffold for fragment growth, leveraging its 4 rotatable bonds for controlled conformational sampling. The methyl ester can subsequently be hydrolyzed to the carboxylic acid for further diversification or bioconjugation.

Esterase-Dependent Prodrug or Intracellular Activation Studies

The methyl ester moiety is expected to undergo more rapid esterase-mediated hydrolysis compared to the ethyl and butyl ester analogs [2]. This property makes the compound particularly valuable for experimental setups requiring intracellular ester cleavage to generate the active carboxylic acid species (a common prodrug strategy). Researchers investigating esterase-dependent activation kinetics should select this compound over the butyl ester analog if rapid intracellular conversion is desired, or use the butyl ester as a stable comparator control. The ortho-substitution pattern may additionally influence the rate of ester hydrolysis via neighboring group participation from the amide NH.

SAR Expansion Around 5-Methylfuro[3,2-b]pyridine-2-carboxamide with Ortho-Benzoate Diversification

The compound serves as a key intermediate for systematic SAR studies exploring the effect of benzoate substitution position on kinase selectivity and potency . By procuring both the ortho-substituted (CAS 941881-32-9) and para-substituted (CAS 942005-44-9) methyl ester isomers, research groups can directly probe how the spatial orientation of the ester carbonyl influences target engagement. The Czech patent CZ 305472 discloses related substituted furo[3,2-b]pyridines as PIM kinase inhibitors for hematological malignancies, indicating the therapeutic relevance of this chemotype [3]. Parallel synthesis of amide derivatives from this scaffold is recommended for hit-to-lead optimization.

Quote Request

Request a Quote for methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.